molecular formula C15H16N2O4 B11095294 Ethyl 4-[(4-methoxy-6-methylpyrimidin-2-yl)oxy]benzoate

Ethyl 4-[(4-methoxy-6-methylpyrimidin-2-yl)oxy]benzoate

Cat. No.: B11095294
M. Wt: 288.30 g/mol
InChI Key: HVAZTXWEQZGYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-[(4-METHOXY-6-METHYL-2-PYRIMIDINYL)OXY]BENZOATE is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry .

Chemical Reactions Analysis

ETHYL 4-[(4-METHOXY-6-METHYL-2-PYRIMIDINYL)OXY]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

ETHYL 4-[(4-METHOXY-6-METHYL-2-PYRIMIDINYL)OXY]BENZOATE has various scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 4-[(4-METHOXY-6-METHYL-2-PYRIMIDINYL)OXY]BENZOATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

ETHYL 4-[(4-METHOXY-6-METHYL-2-PYRIMIDINYL)OXY]BENZOATE can be compared with other pyrimidine derivatives, such as:

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

ethyl 4-(4-methoxy-6-methylpyrimidin-2-yl)oxybenzoate

InChI

InChI=1S/C15H16N2O4/c1-4-20-14(18)11-5-7-12(8-6-11)21-15-16-10(2)9-13(17-15)19-3/h5-9H,4H2,1-3H3

InChI Key

HVAZTXWEQZGYJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=NC(=CC(=N2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.